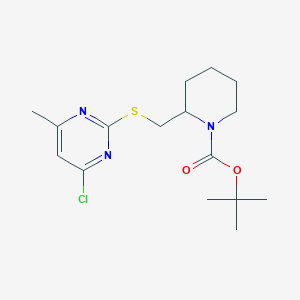

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18710335

Molecular Formula: C16H24ClN3O2S

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24ClN3O2S |

|---|---|

| Molecular Weight | 357.9 g/mol |

| IUPAC Name | tert-butyl 2-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |

| Standard InChI Key | IRKFKKYTTHZCSY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)SCC2CCCCN2C(=O)OC(C)(C)C)Cl |

Introduction

Synthesis and Preparation

-

Pyrimidine Synthesis: Starting materials like 2,4-dichloro-6-methylpyrimidine can undergo nucleophilic substitution reactions to introduce the sulfanylmethyl group.

-

Piperidine Synthesis: Piperidine derivatives can be synthesized from piperidine itself through various functionalization reactions.

-

Coupling Reaction: The pyrimidine and piperidine components are coupled using appropriate reagents and conditions.

Potential Applications

While specific applications of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester are not documented, compounds with similar structures can have potential in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

| Potential Use | Description |

|---|---|

| Pharmaceuticals | Possible biological activity due to pyrimidine and piperidine components |

| Agrochemicals | Could serve as intermediates for pest control agents |

| Organic Synthesis | Useful as a building block for more complex molecules |

Research Findings and Challenges

Due to the lack of specific research findings on this compound, its properties and applications remain speculative. Challenges in studying this compound include the need for detailed synthesis protocols and biological activity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume